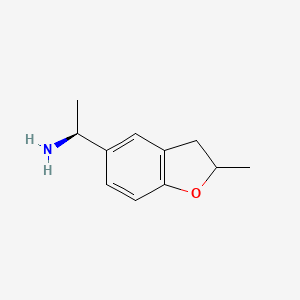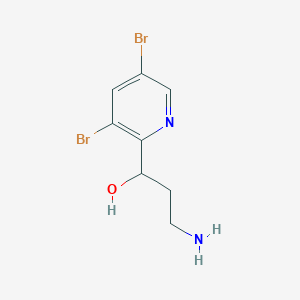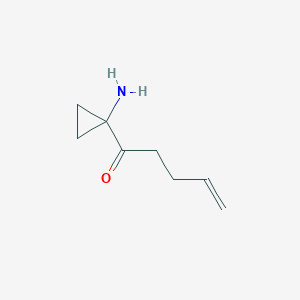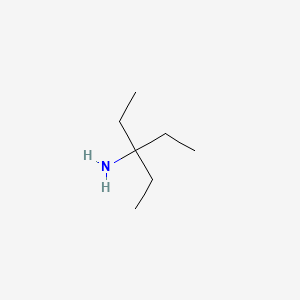![molecular formula C9H19NO B13168469 [1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)
[1-(Aminomethyl)-3-methylcyclohexyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Aminomethyl)-3-methylcyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO. It is a colorless liquid at room temperature and is soluble in water. This compound is known for its versatile chemical properties and is used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3-methylcyclohexyl]methanol can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with formaldehyde. The reaction typically takes place in the presence of a catalyst such as acetic acid or sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: [1-(Aminomethyl)-3-methylcyclohexyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon. This process converts the compound into its corresponding amine or alcohol.
Substitution: Substitution reactions involve replacing one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, [1-(Aminomethyl)-3-methylcyclohexyl]methanol is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating various derivatives and functionalized compounds .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it useful for probing biological mechanisms .
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for developing drugs targeting specific medical conditions .
Industry: Industrially, the compound is used in the production of dyes, coatings, and fragrances. Its chemical properties make it suitable for various formulations and applications .
Wirkmechanismus
The mechanism of action of [1-(Aminomethyl)-3-methylcyclohexyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, altering the activity of enzymes or receptors and influencing biochemical pathways. This interaction can lead to various physiological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)cyclohexanemethanol: This compound shares a similar structure but lacks the methyl group on the cyclohexyl ring.
Gabapentin: A well-known pharmaceutical compound with a similar aminomethyl group, used for treating neurological conditions.
Uniqueness: [1-(Aminomethyl)-3-methylcyclohexyl]methanol is unique due to the presence of both the aminomethyl and hydroxyl groups on the cyclohexyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
[1-(aminomethyl)-3-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-8-3-2-4-9(5-8,6-10)7-11/h8,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
KSPXGMUPIDENPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)



![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)





![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
